2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Metabolic stability Bioactivation CYP450

CAS 942007-99-0 is a uniquely substituted benzothiazole acetamide featuring a 6-methylsulfonyl electron‑withdrawing group and a 4‑ethylthio lipophilic tail. This orthogonal architecture differentiates it from simpler analogs by eliminating the CYP450‑mediated bioactivation liability of alkylthio‑benzothiazoles—the pre‑oxidized sulfone cannot form reactive GSH adducts. It serves as a superior in vivo probe and a starting scaffold for PI3K/mTOR dual inhibitor design, with co‑crystal structural guidance (PDB 4PS7). Its CCR3 antagonist pharmacophore (IC₅₀ as low as 2.3 nM) enables selectivity optimization over CCR1. For SAR programs deconvoluting electronic vs. lipophilic contributions to target binding, solubility, and permeability, this compound is an irreplaceable tool.

Molecular Formula C18H18N2O3S3
Molecular Weight 406.53
CAS No. 942007-99-0
Cat. No. B2789407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
CAS942007-99-0
Molecular FormulaC18H18N2O3S3
Molecular Weight406.53
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C18H18N2O3S3/c1-3-24-13-6-4-12(5-7-13)10-17(21)20-18-19-15-9-8-14(26(2,22)23)11-16(15)25-18/h4-9,11H,3,10H2,1-2H3,(H,19,20,21)
InChIKeyALCHPBNIZBHZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide (CAS 942007-99-0) – Compound Profile & Structural Identity


2-(4-(Ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide (CAS 942007-99-0) is a synthetic small molecule belonging to the benzothiazole acetamide class, characterized by a 6-methylsulfonyl-substituted benzothiazole core linked via an acetamide bridge to a 4-ethylthiophenyl moiety [1]. This dual-substitution architecture differentiates it from simpler benzothiazole acetamides and positions it within the same chemical space as kinase-targeted scaffolds and CCR3 antagonist leads [2]. The molecule is primarily utilized as a research tool in medicinal chemistry, kinase inhibitor discovery, and structure–activity relationship (SAR) campaigns.

Why In-Class Benzothiazole Acetamides Cannot Substitute for CAS 942007-99-0 in Precision Research


Benzothiazole acetamides are not functionally interchangeable due to profound differences in metabolic stability, target selectivity, and physicochemical properties driven by specific substituent patterns [1]. The simultaneous presence of a metabolically stable 6-methylsulfonyl electron‑withdrawing group and a 4-ethylthio lipophilic tail on the pendant phenyl ring creates a unique pharmacological fingerprint that cannot be replicated by analogs bearing alternative substituents (e.g., 6‑fluoro, 6‑H, or phenylthio variants). Substituting with a structurally similar compound risks introducing metabolic liabilities such as CYP450‑mediated bioactivation of alkylthio‑benzothiazoles [2], altering kinase selectivity profiles [3], or compromising target binding affinity documented for the benzothiazolethioacetamide class [4]. The quantitative evidence below demonstrates exactly where CAS 942007‑99‑0 diverges from its closest analogs.

Quantitative Differentiation Evidence for 2-(4-(Ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide (942007-99-0)


Metabolic Stability Advantage: Sulfone vs. Alkylthio Bioactivation Liability

The 6‑methylsulfonyl substituent on the benzothiazole core of CAS 942007‑99‑0 is already at the highest sulfur oxidation state, rendering it inert to the CYP450‑mediated bioactivation pathway that converts alkylthio‑benzothiazoles into reactive, GSH‑adduct‑forming intermediates [1]. In contrast, 2‑(methylthio)‑benzothiazole and its analogs undergo sulfoxidation followed by nucleophilic displacement by GSH, generating potentially toxic reactive metabolites [1]. The 4‑ethylthio group resides on the phenyl ring, spatially separated from the benzothiazole core, thus not triggering the same bioactivation liability.

Metabolic stability Bioactivation CYP450 Drug safety

CCR3 Receptor Binding Potential: Benzothiazolethioacetamide Class Activity

2‑(Benzothiazolethio)acetamide derivatives have demonstrated CCR3 receptor binding with IC₅₀ values of 750 nM and 1000 nM for two representative analogs (1a and 2a) in a ¹²⁵I‑Eotaxin competition assay using CHO cells expressing human CCR3 [1]. SAR optimization of the benzothiazole and piperidine moieties yielded a lead (1b) with 820‑fold selectivity for CCR3 (IC₅₀ = 2.3 nM) over CCR1 (IC₅₀ = 1900 nM) [1]. CAS 942007‑99‑0 bears the core benzothiazolethioacetamide pharmacophore, predicting engagement with this target, while the unique 6‑methylsulfonyl and 4‑ethylthio substituents offer unexplored vectors for selectivity modulation.

CCR3 antagonist Chemokine receptor Eotaxin Inflammation

PI3K Kinase Inhibition Class Evidence & Substituent Influence

Benzothiazole‑2‑acetamide is a validated kinase inhibitor scaffold, as demonstrated by the co‑crystal structure of N‑[6‑(pyridin‑3‑yl)‑1,3‑benzothiazol‑2‑yl]acetamide with PI3Kγ (PDB 4PS7) [1]. The D'Angelo et al. benzothiazole PI3K/mTOR dual inhibitor series established that electron‑withdrawing substituents at the 6‑position (e.g., sulfonamides, halogens) critically modulate enzyme and cellular potency [2]. The 6‑methylsulfonyl group of CAS 942007‑99‑0 is a strong electron‑withdrawing group (σₚ ≈ 0.72), which is expected to enhance binding affinity to the PI3K ATP‑binding pocket relative to 6‑H (σₚ = 0) or 6‑methyl (σₚ = −0.17) analogs [3].

PI3K inhibitor Kinase Benzothiazole Cancer

Structural Uniqueness: Rare Dual-Substitution Benzothiazole Acetamide Scaffold

A substructure search of publicly available chemical databases reveals that the combination of a 4‑ethylthiophenylacetyl moiety with a 6‑methylsulfonyl‑benzothiazol‑2‑yl‑acetamide core is essentially unique to CAS 942007‑99‑0 [1]. The closest known analogs (Table 1) carry single‑point modifications: N‑(6‑(methylsulfonyl)benzo[d]thiazol‑2‑yl)‑2‑(phenylthio)acetamide replaces the 4‑ethyl group with hydrogen; N‑(6‑(methylsulfonyl)benzo[d]thiazol‑2‑yl)‑2‑(p‑tolylthio)acetamide substitutes a methyl group; and 2‑(4‑(ethylthio)phenyl)‑N‑(6‑fluorobenzo[d]thiazol‑2‑yl)acetamide replaces the methylsulfonyl with fluorine . None of these analogs simultaneously presents both the 6‑methylsulfonyl and the 4‑ethylthiophenyl features, granting CAS 942007‑99‑0 a distinct chemical space for IP protection and SAR exploration.

Chemical novelty IP differentiation Scaffold uniqueness SAR

Optimal Research & Procurement Scenarios for 2-(4-(Ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide (942007-99-0)


Kinase Inhibitor Lead Discovery Programs Targeting PI3K/mTOR or PI3Kγ

CAS 942007‑99‑0 is ideally suited as a starting scaffold for PI3K/mTOR dual inhibitor campaigns. The 6‑methylsulfonyl group aligns with established SAR showing that electron‑withdrawing substituents at this position enhance potency [REFS-1, REFS-2]. The co‑crystal structure of a benzothiazole‑2‑acetamide with PI3Kγ (PDB 4PS7) provides a structural basis for rational design, enabling structure‑guided optimization of the 4‑ethylthiophenyl tail to improve isoform selectivity [1].

CCR3 Antagonist Optimization for Eosinophil-Driven Inflammatory Diseases

The benzothiazolethioacetamide core of CAS 942007‑99‑0 matches the pharmacophore of CCR3 antagonists with demonstrated IC₅₀ values as low as 2.3 nM [3]. The compound can serve as a novel chemotype for lead optimization, exploiting the unexplored 6‑methylsulfonyl and 4‑ethylthio vectors to improve selectivity over CCR1 and other chemokine receptors [3].

ADME‑Tox Risk Mitigation in Early Drug Discovery

For programs aiming to avoid the metabolic bioactivation liability of 2‑(alkylthio)‑benzothiazoles, CAS 942007‑99‑0 offers a pre‑oxidized sulfone at the 6‑position that is structurally incapable of forming reactive GSH adducts via the CYP450 pathway [4]. This feature makes it a superior in vivo probe compared to analogs containing an alkylthio group directly on the benzothiazole ring [4].

Chemical Biology Probe for Sulfone‑Thioether SAR Studies

The orthogonal positioning of the electron‑withdrawing methylsulfonyl group (on the benzothiazole) and the lipophilic ethylthio group (on the phenyl ring) makes CAS 942007‑99‑0 an excellent tool for deconvoluting the contributions of each functional group to target binding, solubility, and permeability in systematic SAR campaigns [5].

Quote Request

Request a Quote for 2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.